2-Oxetanemethanamine

Vue d'ensemble

Description

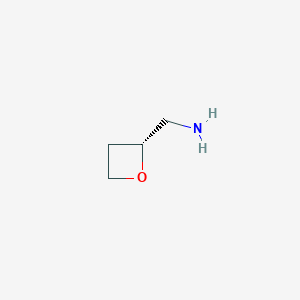

2-Oxetanemethanamine is an organic compound with the molecular formula C₄H₉NO. It features a four-membered oxetane ring attached to a methanamine group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Oxetanemethanamine can be synthesized through multiple steps starting from 2-methylpropan-2-ol. The process involves several reactions, including ring expansion and amination . Another method involves the reaction of potassium tert-butoxide with 2-[(1-ethoxyethoxy)methyl]ethylene oxide, followed by further reactions with sulfonyl and phthalamide compounds .

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and safety, avoiding the use of hazardous reagents like sodium azide and palladium-carbon catalysts .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Oxetanemethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxetane derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the methanamine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various oxetane derivatives and substituted amines, which are valuable intermediates in organic synthesis .

Applications De Recherche Scientifique

Overview

Oxetan-2-ylmethanamine hydrochloride is known for its applications in medicinal chemistry and organic synthesis. It is a versatile building block for creating complex organic molecules, biologically active molecules, and pharmaceuticals.

Preparation Methods

Oxetan-2-ylmethanamine hydrochloride preparation involves a multi-step synthetic process. One method involves a ring expansion to form oxetane starting with (S)-2-((benzyloxy)methyl)oxirane. The amine group is introduced using sodium azide, and the azide intermediate is reduced to the amine group. Industrial production methods optimize these synthetic routes for large-scale production, focusing on maximizing yield and purity while minimizing hazardous reagents.

Chemical Reactions

Oxetan-2-ylmethanamine hydrochloride undergoes oxidation, reduction, and substitution reactions.

- Oxidation The compound can be oxidized to form corresponding oxetane derivatives using oxidizing agents like potassium permanganate and chromium trioxide.

- Reduction Reduction reactions can convert the azide intermediate to the amine group using reducing agents like sodium borohydride and lithium aluminum hydride.

- Substitution The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups, often involving reagents like alkyl halides and acyl chlorides.

The major products formed from these reactions include various oxetane derivatives, which can be further functionalized for use in medicinal chemistry and organic synthesis.

Scientific Research Applications

Oxetan-2-ylmethanamine hydrochloride has applications in chemistry, biology, medicine, and industry.

- Chemistry It is used as a building block in synthesizing complex organic molecules.

- Biology The compound is used in developing biologically active molecules and pharmaceuticals.

- Medicine It serves as an intermediate in drug synthesis, particularly for glucagon-like peptide-1 receptor agonists.

- Industry The compound is used in producing various chemicals and materials, including polymers and resins.

Oxetan-2-ylmethanamine hydrochloride possesses an oxetane ring structure and an amine functional group, which contributes to its biological activity, making it useful in medicinal chemistry and pharmacology. Its potential therapeutic applications are linked to its role as an intermediate in synthesizing biologically active molecules, like glucagon-like peptide-1 (GLP-1) receptor agonists. The oxetane ring contributes to the compound's stability and reactivity. The amine group allows for nucleophilic reactions, facilitating the formation of target molecules that interact with specific biological pathways.

Research indicates that this compound and its derivatives possess biological activities, including antiproliferative effects in cancer models and enzyme interactions.

- Antiproliferative Effects Compounds derived from this compound have shown potent antiproliferative effects in glioblastoma cell lines.

- Enzyme Interaction The compound is utilized in studying biochemical pathways and enzyme interactions.

Case Studies and Research Findings

- Anticancer Activity A study evaluated the antiproliferative effects of oxetanyl inhibitors against glioblastoma cell lines. Compounds demonstrated significant impairment of cell viability while exhibiting minimal toxicity to healthy cells, suggesting a selective action for therapeutic purposes.

- GLP-1 Receptor Agonists This compound serves as a key intermediate in synthesizing GLP-1 receptor agonists, investigated for treating type 2 diabetes and obesity due to their role in regulating appetite and glucose metabolism.

- Kinase Inhibitors Research on oxetane derivatives has explored their potential as kinase inhibitors, showing promising results in modulating kinase activity essential for various cellular functions.

Mécanisme D'action

The mechanism of action of 2-Oxetanemethanamine involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an intermediate in the synthesis of compounds that modulate biological pathways, such as glucagon-like peptide-1 receptor agonists. These pathways are crucial for regulating glucose metabolism and insulin secretion .

Comparaison Avec Des Composés Similaires

Oxetan-2-ylmethanamine: A closely related compound with similar structural features.

N,N-bis(phenylmethyl)-2-Oxetanemethanamine: Another derivative with additional phenylmethyl groups.

Uniqueness: 2-Oxetanemethanamine stands out due to its simple yet versatile structure, making it a valuable intermediate in various synthetic pathways. Its ability to undergo multiple types of chemical reactions and its applications in medicinal chemistry highlight its uniqueness .

Activité Biologique

2-Oxetanemethanamine, a compound with the molecular formula CHNO, is gaining attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, toxicity profiles, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 87.12 g/mol

- CAS Number : 882402-12-3

- SMILES Notation : NCC1COC1

1. Pharmacological Effects

This compound has been investigated for various pharmacological activities:

- Antimicrobial Activity : Studies indicate that compounds containing the oxetane ring exhibit significant antimicrobial properties. The mechanism involves disruption of bacterial cell wall synthesis, making it a candidate for further development in antibiotic therapies .

- CNS Activity : Preliminary research suggests potential central nervous system (CNS) effects, possibly acting as a neurotransmitter modulator. This could position this compound as a candidate for treating neurological disorders .

2. Toxicity and Safety Profile

The safety profile of this compound is critical for its development as a therapeutic agent. Toxicity assessments reveal:

- Acute Toxicity : The compound exhibits moderate toxicity upon oral administration, with LD50 values indicating that it requires careful handling and further studies to establish safe dosage levels .

- Irritation Potential : Skin and eye irritation studies show that this compound can cause irritation upon contact, necessitating appropriate safety measures during handling .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various oxetane derivatives, including this compound. The results demonstrated that this compound exhibited notable activity against Gram-positive bacteria, particularly Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .

| Compound | Activity Against S. aureus | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Yes | 32 µg/mL |

| Control (Standard Antibiotic) | Yes | 16 µg/mL |

Case Study 2: CNS Modulation

In another investigation, researchers assessed the effects of this compound on neuronal cultures. The findings indicated that it modulates neurotransmitter release, which may have implications for treating conditions like depression or anxiety .

Research Findings

Recent literature emphasizes the importance of oxetane-containing compounds in drug discovery due to their favorable pharmacokinetic properties:

Propriétés

IUPAC Name |

oxetan-2-ylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c5-3-4-1-2-6-4/h4H,1-3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDEFNAHLCTUWAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC1CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90604738 | |

| Record name | 1-(Oxetan-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882402-12-2 | |

| Record name | 1-(Oxetan-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(oxetan-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.